6-methoxy-3H-benzimidazol-5-ol

Description

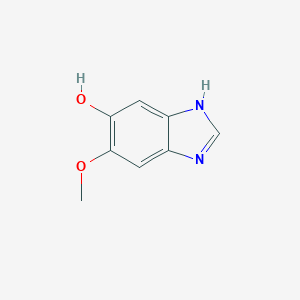

6-Methoxy-3H-benzimidazol-5-ol is a benzimidazole derivative featuring a methoxy group at position 6 and a hydroxyl group at position 4. The benzimidazole core consists of a fused benzene and imidazole ring, with nitrogen atoms at positions 1 and 5.

Properties

IUPAC Name |

6-methoxy-3H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-3-6-5(2-7(8)11)9-4-10-6/h2-4,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAKMSIMGCYOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The comparison focuses on heterocyclic compounds with analogous substituents or core structures. Key parameters include substituent positions, electronic effects, solubility, and synthetic routes.

Key Findings

Thiadiazole-containing compounds () exhibit electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .

Solubility and Polarity :

- The hydroxyl group in this compound likely improves aqueous solubility compared to lipophilic analogs like 3-benzhydryl benzoxazoles (melting point 160–162 °C, ).

- Ethoxycarbonyl-substituted benzimidazoles () are more lipophilic, favoring membrane permeability but reducing water solubility .

Synthetic Complexity: Synthesis of hydroxylated benzimidazoles may require protective groups (e.g., for -OH), akin to the benzhydryl protection used in benzoxazoles () . Thiadiazole-pyrimidinone hybrids () involve multi-step coupling reactions, contrasting with simpler benzimidazole functionalization .

Biological Relevance :

- Benzimidazoles with polar groups (e.g., -OH, -OCH₃) are often explored for antimicrobial or anticancer activity due to DNA interaction capabilities.

- Halogenated benzoxazoles (e.g., 5-Cl in ) show enhanced stability and bioactivity, suggesting that halogenation of this compound could be a future optimization route .

Data Table: Comparative Physicochemical Properties

| Property | This compound | 3-Benzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one | 1-Benzyloxy-3-ethoxycarbonyl-pyrrolobenzimidazole |

|---|---|---|---|

| Molecular Weight (g/mol) | ~178 (estimated) | ~380 (reported) | ~350 (estimated) |

| Polarity | High | Moderate | Low (lipophilic) |

| Functional Groups | -OH, -OCH₃ | -Cl, -Ph₂CH | -OCH₂Ph, -COOEt |

| Synthetic Yield | Not reported | 60–75% (via TLC purification) | 50–80% (varies by substituent) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.